In-Depth Technical Guide: (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
In-Depth Technical Guide: (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Executive Summary
The compound (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS: 5066-65-9) is a highly conjugated furan-chalcone derivative. Characterized by a central α,β-unsaturated ketone bridge linking a 4-methoxyphenyl electron-donating group and a furan heterocyclic ring, this molecule serves as a critical scaffold in medicinal chemistry. Its unique structural topology not only provides a highly reactive Michael acceptor core for covalent interaction with biological thiols but also exhibits significant vector-control properties, notably as a potent larvicide against Aedes aegypti1. This whitepaper details its physicochemical properties, validated synthesis protocols, and pharmacological mechanisms.
Physicochemical and Structural Profiling
Understanding the spatial orientation of the furan-chalcone is essential for predicting its target-binding affinity. X-ray crystallography reveals that the molecule adopts a nearly planar conformation, which maximizes π-electron delocalization across the enone system 2.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| CAS Number | 5066-65-9 3 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
Table 2: Crystallographic Parameters
The solid-state architecture is governed by weak C—H⋯π and π–π stacking interactions, which are critical for its stability and formulation potential 2.
| Parameter | Crystallographic Value |
|---|---|
| Crystal System / Space Group | Monoclinic / P2₁/n |
| Unit Cell Dimensions | a = 7.1583 Å, b = 19.1516 Å, c = 8.4293 Å |
| Dihedral Angle (Furan to Benzene) | 8.56° (Indicates slight relative twisting) |
| Centroid-Centroid Distance | 3.760 Å (Confirms stabilizing π–π interactions) |
Chemical Synthesis & Mechanistic Pathway
The synthesis of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one relies on a base-catalyzed Claisen-Schmidt condensation .
Validated Protocol: Base-Catalyzed Condensation
This protocol is engineered as a self-validating system; the visual appearance of a precipitate and subsequent NMR coupling constants directly confirm mechanistic success.
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Initiation & Solvation: Dissolve 1.5 g (10 mmol) of 4-methoxyacetophenone and 0.9 mL (10 mmol) of furfural in 8 mL of analytical-grade methanol.
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Causality: Methanol is selected because its protic nature stabilizes the transient enolate intermediate via hydrogen bonding, while its polarity perfectly accommodates both the hydrophobic aromatic precursors and the aqueous base 2.
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Enolization & Nucleophilic Attack: Cool the reaction vessel to 0–5°C. Dropwise, add 1 mL of 40% w/v NaOH.
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Causality: The high concentration of NaOH rapidly drives the deprotonation of the α-carbon. Strict temperature control during addition suppresses the competing Cannizzaro reaction of the furfural electrophile.
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E1cB Dehydration: Remove the ice bath and stir at 20–25°C for 24 hours.
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Causality: The extended reaction time under thermodynamic control ensures the complete elimination of the hydroxyl group from the intermediate β-hydroxy ketone. The steric repulsion between the furan and phenyl rings strictly dictates the formation of the thermodynamically stable (E)-isomer.
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Isolation & Self-Validation: Pour the mixture into crushed ice, filter the precipitate, and recrystallize from hot methanol. The formation of distinct monoclinic crystals serves as the first visual validation of purity 2.
Figure 1: Claisen-Schmidt condensation workflow for furan-chalcone synthesis.
Analytical Characterization & Validation Markers
To ensure protocol fidelity, the synthesized compound must be validated against established spectroscopic markers. The presence of the (E)-alkene geometry is non-negotiable for biological efficacy and is confirmed via NMR coupling constants.
Table 3: Spectroscopic Validation Markers
| Technique | Key Marker | Diagnostic Significance |
| FT-IR | ~1658 cm⁻¹ | Confirms the conjugated carbonyl (C=O) stretch [[1]](). |
| ¹H NMR (CDCl₃) | Doublet, J ≈ 15.3 Hz | Critical: The large coupling constant mathematically proves the trans (E) configuration of the alkene protons [](_). |
| ¹H NMR (CDCl₃) | Singlet, δ ~3.88 ppm | Validates the intact presence of the 4-methoxy (-OCH₃) group. |
Biological Activities & Pharmacological Potential
Chalcones are privileged structures in pharmacology. Specifically, the replacement of the traditional B-ring (phenyl) with a furan ring in this compound significantly amplifies its bioactivity, particularly as a larvicidal agent against Aedes aegypti1.
Mechanistic Causality: The furan ring alters the molecule's lipophilicity, enhancing its ability to penetrate the lipid-rich insect cuticle. Once internalized, the α,β-unsaturated enone acts as a potent Michael acceptor. It undergoes covalent conjugate addition with nucleophilic sulfhydryl groups (e.g., cysteine residues) found in essential cellular proteins and glutathione (GSH). This rapid depletion of GSH removes the cell's primary antioxidant defense, leading to a lethal accumulation of Reactive Oxygen Species (ROS), mitochondrial depolarization, and ultimately, apoptosis.
Figure 2: Proposed larvicidal mechanism of action via Michael addition and oxidative stress.
